molecular formula C28H21N4O6+ B12566671 N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide

N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide

Cat. No.: B12566671
M. Wt: 509.5 g/mol
InChI Key: QRMQGNGFAAYYAR-UHFFFAOYSA-O
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Description

Systematic IUPAC Name Derivation and Substituent Analysis

Core Structure Identification

The molecule comprises two primary heterocyclic systems:

  • Pyrimidinone core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, substituted with amino (-NH2), methyl (-CH3), and phenyl (-C6H5) groups.
  • Coumarin moiety : A benzopyrone system (2H-chromen-2-one) with phenyl and ketone substituents.

The acetamide linker (-NH-C(O)-CH2-O-) bridges the pyrimidinone at position 5 and the coumarin at position 6.

Stepwise IUPAC Nomenclature

  • Pyrimidinone subunit :

    • Parent structure: 1,2,3,4-tetrahydro-5-pyrimidinone (pyrimidin-2,4-dione).
    • Substituents:
      • Amino (-NH2) at position 6.
      • Methyl (-CH3) at position 3.
      • Phenyl (-C6H5) at position 1.
    • Derived name: 6-amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl .
  • Coumarin subunit :

    • Parent structure: 4H-chromen-4-one (coumarin).
    • Substituents:
      • Phenyl (-C6H5) at position 2.
      • Oxo (=O) at position 4.
    • Derived name: 4-oxo-2-phenyl-4H-chromen-6-yl .
  • Acetamide bridge :

    • Functional group: Acetamide (-NH-C(O)-CH2-O-).
    • Connectivity: Links the pyrimidinone (N-atom) and coumarin (O-atom).

Final IUPAC name :
N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide .

Table 1: Substituent Positions and Functional Groups
Subunit Position Substituent Functional Role
Pyrimidinone 1 Phenyl Aromatic stabilization
3 Methyl Steric modulation
6 Amino H-bond donor
Coumarin 2 Phenyl π-π stacking
4 Oxo Electron withdrawal
Acetamide - -NH-C(O)-CH2-O- Conformational flexibility

Properties

Molecular Formula

C28H21N4O6+

Molecular Weight

509.5 g/mol

IUPAC Name

N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-3-ium-5-ylidene)-2-(4-oxo-2-phenylchromen-6-yl)oxyacetamide

InChI

InChI=1S/C28H20N4O6/c1-31-27(35)25(26(29)32(28(31)36)18-10-6-3-7-11-18)30-24(34)16-37-19-12-13-22-20(14-19)21(33)15-23(38-22)17-8-4-2-5-9-17/h2-15,29H,16H2,1H3/p+1

InChI Key

QRMQGNGFAAYYAR-UHFFFAOYSA-O

Canonical SMILES

CN1C(=O)C(=NC(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4)C(=[N+](C1=O)C5=CC=CC=C5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and chromen intermediates, followed by their coupling under specific conditions.

    Pyrimidine Intermediate Synthesis: This step involves the formation of the pyrimidine ring through a series of condensation reactions.

    Chromen Intermediate Synthesis: The chromen structure is synthesized through cyclization reactions.

    Coupling Reaction: The final step involves coupling the pyrimidine and chromen intermediates using reagents such as coupling agents and catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group (-NHCOCH₃) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields acetic acid and the corresponding amine. For example:
Reaction :
R-NHCOCH3+H2OH+or OHR-NH2+CH3COOH\text{R-NHCOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{R-NH}_2 + \text{CH}_3\text{COOH}

  • Conditions : Hydrolysis occurs in aqueous HCl (acidic) or NaOH (basic) at elevated temperatures (80–100°C) .

  • Evidence : Analogous compounds with acetamide groups, such as 2-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-6-methylphenyl acetate, undergo hydrolysis to form carboxylic acids .

Redox Reactions Involving the Tetrahydropyrimidine Ring

The tetrahydropyrimidine core contains reducible (dioxo groups) and oxidizable (amino group) sites:

Reduction of Dioxo Groups

The 2,4-dioxo groups may be reduced to alcohols or amines using agents like NaBH₄ or LiAlH₄:
Reaction :
C=ONaBH4CH-OH\text{C=O} \xrightarrow{\text{NaBH}_4} \text{CH-OH}

  • Conditions : Catalytic hydrogenation or borohydride-based reduction in ethanol .

  • Outcome : Conversion to diol or amine derivatives, altering hydrogen-bonding capacity.

Oxidation of the Amino Group

The primary amino group (-NH₂) on the pyrimidine ring can oxidize to nitro (-NO₂) under strong oxidative conditions (e.g., KMnO₄/H₂SO₄):
Reaction :
-NH2KMnO4-NO2\text{-NH}_2 \xrightarrow{\text{KMnO}_4} \text{-NO}_2

  • Evidence : Structural analogs with amino groups show nitro derivatives as oxidation products.

Substitution Reactions on Aromatic Rings

The phenyl and chromenyl rings undergo electrophilic substitution (e.g., nitration, sulfonation):

Reaction Type Reagent Position Product
NitrationHNO₃/H₂SO₄Para to oxygenNitro-substituted chromenyl ring
HalogenationCl₂/FeCl₃Ortho to carbonylChlorinated derivative
  • Evidence : Patent US9567358B2 highlights halogenated quinazoline derivatives synthesized via similar conditions .

Chromenyl Moieties: Ring-Opening and Oxidation

The chromenyl group’s 4-oxo and ether linkages enable:

Ether Cleavage

The -O- linkage between chromenyl and acetamide may cleave with HI or BBr₃:
Reaction :
R-O-R’BBr3R-OH + R’-Br\text{R-O-R'} \xrightarrow{\text{BBr}_3} \text{R-OH + R'-Br}

  • Outcome : Forms phenolic and alkyl bromide intermediates .

Oxidation of the Chromenyl Ring

The conjugated double bonds in the chromenyl system are prone to oxidation, forming epoxides or diketones under O₃ or OsO₄ .

Stability and Degradation Pathways

The compound degrades under UV light or prolonged storage:

Condition Degradation Product Mechanism
UV irradiationRadical intermediatesC-O bond cleavage
Acidic hydrolysis4-Oxo-2-phenylchromen-6-olAcetamide hydrolysis
  • Evidence : PubChem data for related compounds (CID 76852036) notes instability in acidic media .

Synthetic Modifications for Biological Activity

Structural analogs from patents reveal targeted modifications:

Modification Biological Impact Source
Fluorination at phenylEnhanced receptor bindingUS9567358B2
Phosphate ester formationImproved solubilityPubChem CID 45118860

Key Research Findings

  • Interaction with Enzymes : The tetrahydropyrimidine ring interacts with dihydrofolate reductase (DHFR), suggesting redox-driven inhibition .

  • Industrial Synthesis : Optimized via Pd-catalyzed coupling for chromenyl-oxy linkage formation (yield >85%) .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The compound exhibits promising anticancer properties. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit key signaling pathways such as the MEK/ERK pathway, which is crucial in many cancers. For example, the tetrahydropyrimidine core has been linked to cytostatic effects in cancer cells by interfering with ERK phosphorylation .

1.2 Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity against various pathogens. The presence of the phenyl and pyrimidine moieties contributes to its ability to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .

Synthetic Applications

2.1 Synthesis of Bioactive Molecules
The compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its unique functional groups can undergo various chemical reactions, facilitating the development of novel pharmaceuticals with enhanced efficacy and reduced side effects .

2.2 Drug Development
Due to its structural complexity and biological activity, this compound is being investigated for use in drug development programs targeting diseases such as cancer and bacterial infections. The synthesis routes are being optimized to improve yield and purity for pharmaceutical applications .

Case Studies

3.1 Case Study: Anticancer Research
In a study published in 2024, researchers evaluated the efficacy of N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide against various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis in treated cells compared to controls .

3.2 Case Study: Antimicrobial Activity
Another study focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer activityInhibits MEK/ERK pathway; induces apoptosis
Antimicrobial propertiesEffective against resistant bacterial strains
Synthetic ApplicationsIntermediate for bioactive moleculesFacilitates synthesis of novel pharmaceuticals
Drug developmentInvestigated for targeting cancer and infections

Mechanism of Action

The mechanism of action of N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications in the Pyrimidinyl Core

Key Analogs and Derivatives
Compound Name Substituents on Pyrimidine Core Acetamide Side Chain Melting Point (°C) Yield (%) Key Features
Target Compound 6-Amino, 3-methyl, 1-phenyl Chromen-6-yloxy N/A* N/A Chromenone enhances aromatic stacking; pyrimidine-dione provides H-bonding sites
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide 4-Methyl, 6-oxo Thio-linked phenoxy 224–226 60 Thioacetamide increases lipophilicity; lower polarity vs. oxyacetamide
Acetamide, N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)-2-hydroxy 6-Amino, 1-methyl Hydroxy N/A N/A Hydroxy group improves solubility but reduces aromatic interactions
N-[6-amino-3-ethyl-1,2,3,4-tetrahydro-1-(1-naphthalenyl)-2,4-dioxo-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy) 6-Amino, 3-ethyl, 1-naphthalenyl Trimethylphenoxy N/A N/A Bulky naphthalenyl may hinder membrane permeability
Analysis
  • Chromenone vs. Thio/Phenoxy Groups: The target compound’s chromen-6-yloxy group (vs. thio or simple phenoxy groups in ) likely enhances π-π stacking with biological targets, such as kinase ATP-binding pockets. The thioether in may confer higher metabolic stability but lower solubility.
  • Amino and Methyl Substitutions: The 6-amino and 3-methyl groups on the pyrimidine core are conserved in and , suggesting their role in H-bond donor/acceptor interactions. The ethyl and naphthalenyl substitutions in could alter steric effects and binding selectivity.

Acetamide Side Chain Variations

Functional Group Impact
Side Chain Type Example Compound Key Properties
Chromen-6-yloxy Target Compound High aromaticity; potential for dual H-bonding (ketone and ether oxygens)
Thio-linked phenoxy Increased lipophilicity; possible redox activity
Hydroxy Enhanced solubility; limited aromatic interactions
Trimethylphenoxy Moderate steric bulk; electron-donating methyl groups may improve stability
  • Thio vs. Oxy Linkages : The thioether in may reduce oxidative degradation risks compared to ethers but could limit hydrogen-bonding capacity .

Biological Activity

N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H18N4O6
Molecular Weight434.402 g/mol
CAS Number301206-07-5
LogP1.8965
Polar Surface Area (PSA)138.56 Ų

The structural complexity of this compound suggests multiple sites for interaction with biological targets, which may contribute to its diverse pharmacological effects.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(6-Amino...) have shown effectiveness against various bacterial strains. In a study by Nagaraj and Reddy (2008), pyrimidine derivatives demonstrated potent activity against pathogens such as E. coli and S. aureus, suggesting that the presence of specific substituents can enhance antibacterial efficacy .

Antitumor Activity

The biological activity of pyrimidine derivatives often extends to anticancer effects. A study indicated that certain pyrimidine compounds could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism typically involves the modulation of key signaling pathways associated with cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, derivatives with similar frameworks have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair processes. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as cancer cells .

Case Studies and Experimental Findings

  • In vitro Studies : In a controlled laboratory setting, N-(6-Amino...) was tested against several cancer cell lines. The results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The IC50 values for these assays were comparable to established chemotherapeutics .
  • Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound led to significant tumor size reduction compared to control groups. The treatment was associated with decreased levels of proliferative markers in tumor tissues, further supporting its antitumor potential .
  • Mechanistic Insights : Western blot analyses revealed that treatment with the compound downregulated key proteins involved in cell survival pathways, including phospho-Akt and phospho-mTOR, suggesting a targeted mechanism of action that warrants further investigation .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can yield optimization be achieved?

  • Methodological Answer : The compound’s pyrimidine and chromenyloxy-acetamide moieties suggest a multi-step synthesis. A plausible route involves:
  • Step 1 : Synthesis of the 6-amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-pyrimidine core via Biginelli-like cyclocondensation using urea, ethyl acetoacetate, and benzaldehyde derivatives under acidic conditions .
  • Step 2 : Functionalization at the 5-position of the pyrimidine with a chromenyloxy-acetamide group. This may involve nucleophilic substitution or coupling reactions, as seen in analogous pyrimidinyl acetamide syntheses (e.g., using DMSO-d6 as a solvent for NMR characterization) .
  • Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of chromenyloxy-acetamide precursor), employ microwave-assisted synthesis for faster kinetics, and use column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .

Q. How can spectroscopic techniques (NMR, LC-MS) be utilized to confirm the compound’s structure?

  • Methodological Answer :
  • 1H NMR : Key signals include:
  • Pyrimidine NH protons: δ ~12.45–12.50 ppm (broad singlet) .
  • Acetamide NH: δ ~10.08–10.10 ppm (singlet) .
  • Chromenyl aromatic protons: δ ~7.75–7.55 ppm (multiplet) and pyrimidine CH-5: δ ~5.98–6.01 ppm .
  • LC-MS : A molecular ion peak at m/z ~500–520 [M+H]+ is expected, with fragmentation patterns confirming the loss of acetamide (-59 Da) or chromenyloxy (-198 Da) groups .

Advanced Research Questions

Q. How can computational methods guide reaction optimization for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., IRC analysis) can model transition states and intermediates for key steps like pyrimidine cyclization or chromenyl coupling. For example:
  • Use Gaussian 16 with B3LYP/6-31G(d) basis set to simulate energy barriers for Biginelli-like condensation .
  • Machine learning tools (e.g., ICReDD’s reaction database) can predict optimal solvents (e.g., DMF vs. DMSO) and catalysts (e.g., p-TsOH vs. FeCl3) by training on analogous pyrimidine syntheses .

Q. How should researchers address contradictions in elemental analysis vs. spectroscopic data?

  • Methodological Answer : Discrepancies (e.g., C% 45.29 observed vs. 45.36 calculated in pyrimidine derivatives ) may arise from:
  • Impurities : Use preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate pure fractions and re-analyze.
  • Hydration/Polymorphism : Perform thermogravimetric analysis (TGA) to detect solvent-bound forms and X-ray crystallography to confirm solid-state structure .
  • Alternative Characterization : Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular formula .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varying substituents (e.g., replacing phenyl with 4-fluorophenyl in the pyrimidine core ) and test bioactivity (e.g., kinase inhibition).
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (pyrimidine NH) and hydrophobic (chromenyl phenyl) groups .
  • ADME Profiling : Perform in vitro assays (e.g., Caco-2 permeability, microsomal stability) to correlate structural features with pharmacokinetic properties .

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